Stilphostrol
Overview
Description
Stilphostrol, also known as Diethylstilbestrol, is a synthetic nonsteroidal estrogen . It was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer .
Molecular Structure Analysis
The molecular formula of Stilphostrol is C18H20O2 . It belongs to the group of synthetic estrogens . The molecular weight is 268.356 g/mol .Chemical Reactions Analysis
Stilphostrol, like other organophosphates, is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Scientific Research Applications
Therapeutic Efficacy in Cancer Treatment
Stilphostrol, also known as diethylstilbestrol diphosphate, has been researched for its therapeutic efficacy in the treatment of various cancers, particularly prostate cancer. Studies have demonstrated its effectiveness in ameliorating symptoms such as paraparesis and paraplegia caused by epidural metastases from prostatic carcinoma. Remarkably, 62% of patients receiving Stilphostrol in addition to laminectomy and/or hormonal manipulation showed dramatic improvement in these conditions. It also proved effective in relieving bone pain associated with metastases in 93% of patients (Hawtrey, Welch, Schmidt, Culp, & Flocks, 1974).
Applications in Blood Coagulation
Research has explored the influence of Stilphostrol on blood coagulation mechanisms. In a study involving aging subjects, Stilphostrol administration led to a normalization of clotting time in 80% of those with initially abnormal clotting times. This indicates its potential role in modulating factors concerned with blood coagulation (Fujiy, 1959).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of Stilphostrol have been a subject of research, particularly in the context of cancer treatment. Studies have shown that plasma concentrations of diethylstilbestrol (DES), produced from Stilphostrol, are significantly higher when administered intravenously compared to oral doses. These findings are crucial for understanding the drug's efficacy in cancer therapy (Abramson & Miller, 1982).
Chemohormonal Therapy
Stilphostrol has been investigated in combination with other drugs for the treatment of metastatic prostate cancer. The combination of Adriamycin and high-dose Stilphostrol has shown clinical improvement in a significant proportion of patients, highlighting its potential in combined chemohormonal therapy (Citrin, Hogan, & Davis, 1983).
Influence on Urethral Sensitivity
Research on Stilphostrol's effects on urethral sensitivity to alpha-adrenergic agonists in dogs indicated that pretreatment with Stilphostrol enhanced the response to these agonists. This suggests a potential application in conditions related to urethral sensitivity and incontinence (Creed, 1983).
Effect on Sex Differentiation
Stilphostrol has been studied for its effects on sex differentiation, particularly in the context of estradiol and other compounds. In certain studies, Stilphostrol induced functional sex-reversals in genetic males of certain fish species, indicating its significant hormonal activity and potential research applications in developmental biology (Yamamoto & Matsuda, 1963).
Safety And Hazards
Stilphostrol may cause liver damage and high blood pressure . It may also cause nausea, vomiting, and headache . Other symptoms include mood changes, depression, nervousness, loss of appetite, dizziness, abdominal cramps, bloating, skin rash, chest pain, shortness of breath, numbness or tingling about nose and mouth, fluid accumulation, swelling and tenderness of the breasts, disturbances of vision, frequent or uncomfortable urination, painful swelling of the extremities, hepatic cutaneous prophyria, erythema nodosum, erythema multiforme, thrombophlebitis, pulmonary embolism, cerebral thrombosis, coronary thrombosis, change in body weight, loss of sex drive, post-injection flare, aggravation of migraine headaches, loss of scalp hair, hemorrhagic eruption, fatigue, backache, possible induction of neoplasia, increased incidence of gallbladder disease, breast secretion, breast enlargement, cholestatic jaundice, chloasma and melasma of the skin, hirsutism steeping of corneal curvature, intolerance to contact lenses, mental depression, chorea, reduced carbohydrate tolerance, aggravation of porphyria, edema, and transient itching and burning sensation in the perineal region .
properties
IUPAC Name |
sodium;[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/q;+1/b18-17+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCMCIRPZMNQK-ZAGWXBKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NaO8P2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stilphostrol | |
CAS RN |
5965-09-3 | |
Record name | Stilphostrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fosfestrol disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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